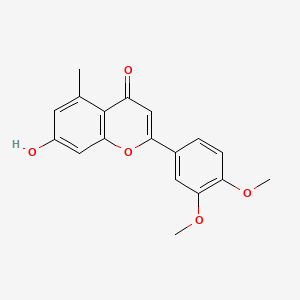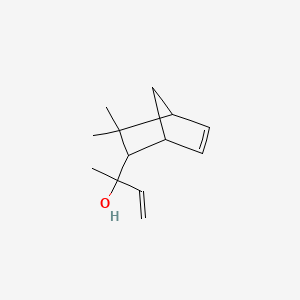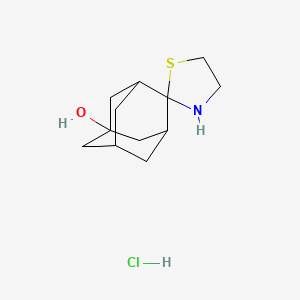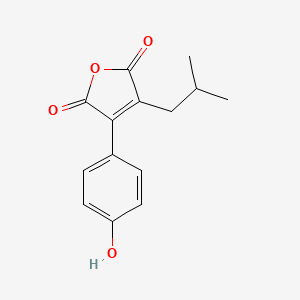
Antrocinnamomin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Antrocinnamomin C est un composé bioactif isolé du champignon médicinal Antrodia cinnamomea, originaire de Taiwan. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, anticancéreux et immunomodulateurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Antrocinnamomin C implique plusieurs étapes, notamment la formation d’intermédiaires clés et l’utilisation de réactifs et de conditions spécifiques. Une voie de synthèse courante comprend l’utilisation de chlorure de fer(III) pour le couplage oxydant afin de former le noyau phénanthrène . Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de l’this compound peut être réalisée par la culture à grande échelle de Antrodia cinnamomea. Il existe quatre méthodes principales de culture : la fermentation en phase solide, la fermentation en phase liquide, la culture en plaques et la culture sur billes de bois . Parmi celles-ci, la fermentation en phase liquide est souvent privilégiée en raison de son cycle plus court et de son rendement plus élevé.
Analyse Des Réactions Chimiques
Types de réactions
L’Antrocinnamomin C subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de l’this compound comprennent le chlorure de fer(III) pour le couplage oxydant et le borohydrure de sodium pour la réduction . Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, qui peuvent présenter différentes propriétés pharmacologiques.
Applications de la recherche scientifique
Applications De Recherche Scientifique
Mécanisme D'action
Le mécanisme d’action de l’Antrocinnamomin C implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu’il inhibait la production d’oxyde nitrique et d’autres médiateurs inflammatoires dans les cellules immunitaires . De plus, il peut induire l’apoptose dans les cellules cancéreuses en modulant l’expression des protéines pro-apoptotiques et anti-apoptotiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l’Antrocinnamomin C comprennent d’autres triterpénoïdes isolés de Antrodia cinnamomea, tels que l’antcine A, l’antcine B et l’antcine C . Ces composés partagent des structures et des propriétés pharmacologiques similaires, mais diffèrent par leurs groupes fonctionnels et leurs bioactivités spécifiques.
Unicité
L’this compound est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui contribuent à son profil pharmacologique distinct. Sa capacité à moduler plusieurs voies biologiques en fait un composé polyvalent pour diverses applications thérapeutiques .
Propriétés
Numéro CAS |
888223-13-0 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3 |
Clé InChI |
FJGYSGJBIYTUFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


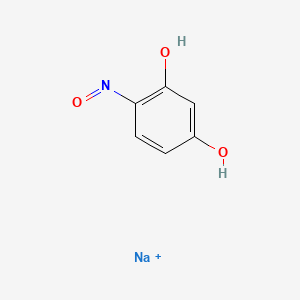
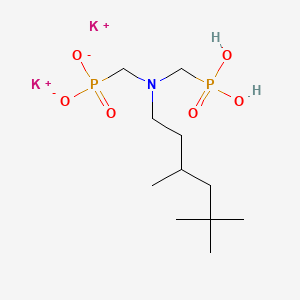

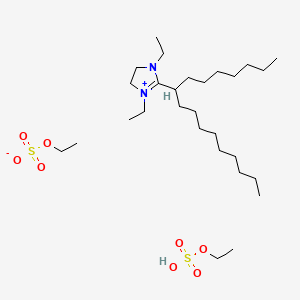
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
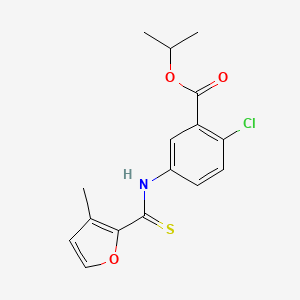
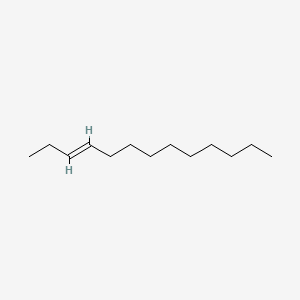


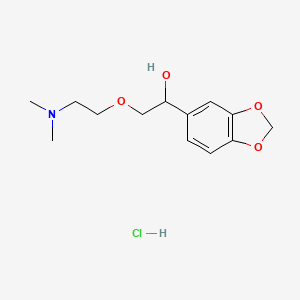
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
